molecular formula C9H10F3NO B13068058 (1S)-2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol

(1S)-2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B13068058
M. Wt: 205.18 g/mol
InChI Key: VRYRZCFIBXSFEN-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound that features an amino group and a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as asymmetric hydrogenation or enzymatic reduction. These methods are designed to produce the compound in high yields and with high enantiomeric purity, which is crucial for its applications in pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

(1S)-2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)phenol: This compound also contains a trifluoromethyl group but lacks the amino and chiral centers.

    3-trifluoromethyl-1,2,4-triazoles: These compounds contain a trifluoromethyl group and are used in pharmaceutical applications.

Uniqueness

(1S)-2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol is unique due to its chiral nature and the presence of both an amino group and a trifluoromethyl-substituted phenyl ring. This combination of features makes it particularly valuable in the synthesis of chiral pharmaceuticals and as a tool in biochemical research.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

(1S)-2-amino-1-[4-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H,5,13H2/t8-/m1/s1

InChI Key

VRYRZCFIBXSFEN-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)O)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(CN)O)C(F)(F)F

Origin of Product

United States

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